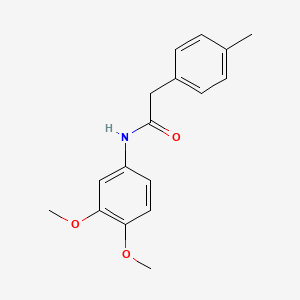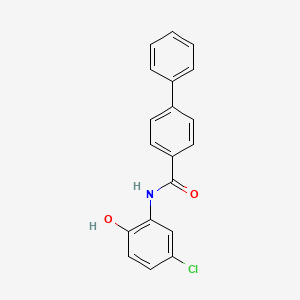![molecular formula C16H9F4NO B5855442 4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile exerts its effects by binding to specific target proteins, such as the TRP channels. The binding of this compound to these proteins can modulate their activity, leading to various physiological and biochemical effects. For example, this compound has been shown to activate the TRPM8 channel, leading to a sensation of coldness. This compound has also been shown to inhibit the activity of the TRPA1 channel, leading to a decrease in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target protein and the concentration used. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the TRPM8 channel. This compound has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins, by inhibiting the activity of the TRPA1 channel. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases, such as neurodegenerative disorders.
实验室实验的优点和局限性
4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively modulate specific target proteins. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile. One direction is the development of new this compound analogs with improved properties, such as increased solubility or selectivity. Another direction is the investigation of this compound as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and pain. Finally, the use of this compound as a tool for the study of TRP channels and other target proteins is an area of ongoing research.
合成方法
4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile can be synthesized through a series of chemical reactions, starting with 2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenol and 4-bromobenzonitrile. The reaction involves the use of a base, such as potassium carbonate, and a catalyst, such as copper(I) iodide. The final product is obtained through a purification process, such as column chromatography or recrystallization.
科学研究应用
4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, this compound has been used as a tool to study the function of certain proteins, such as the transient receptor potential (TRP) channels. In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and pain. In material science, this compound has been explored for its potential use in the development of new materials, such as liquid crystals.
属性
IUPAC Name |
4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NO/c1-2-3-11-12(17)14(19)16(15(20)13(11)18)22-10-6-4-9(8-21)5-7-10/h2-7H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFQBIXZXHFONR-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)

![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)


![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)

![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)